molecular formula C9H10Cl2 B1333941 2,4-Dichloromesitylene CAS No. 57386-83-1

2,4-Dichloromesitylene

Cat. No.: B1333941
CAS No.: 57386-83-1
M. Wt: 189.08 g/mol
InChI Key: SBVYVPBZIPOXFQ-UHFFFAOYSA-N
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Description

2,4-Dichloromesitylene is an organic compound with the molecular formula C9H10Cl2. It is a derivative of mesitylene, where two hydrogen atoms on the aromatic ring are replaced by chlorine atoms at the 2 and 4 positions. This compound is a colorless liquid with a strong odor and is used in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloromesitylene can be synthesized through the chlorination of mesitylene (1,3,5-trimethylbenzene). The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloromesitylene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction: Reduction reactions can convert it to 2,4-dichlorotoluene.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products:

    Oxidation: Chlorinated benzoic acids.

    Reduction: 2,4-Dichlorotoluene.

    Substitution: Various substituted mesitylenes depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloromesitylene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2,4-dichloromesitylene involves its interaction with various molecular targets. The chlorine atoms on the aromatic ring make it a reactive compound, capable of undergoing electrophilic aromatic substitution reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .

Comparison with Similar Compounds

  • 2,4-Dichlorotoluene
  • 2,4-Dichlorophenol
  • 2,4-Dichloroaniline

Comparison: 2,4-Dichloromesitylene is unique due to its specific substitution pattern on the mesitylene ring, which imparts distinct chemical and physical properties. Compared to 2,4-dichlorotoluene, it has an additional methyl group, making it more reactive in certain substitution reactions. Unlike 2,4-dichlorophenol and 2,4-dichloroaniline, which contain hydroxyl and amino groups respectively, this compound is purely hydrocarbon-based, affecting its solubility and reactivity .

Properties

IUPAC Name

2,4-dichloro-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYVPBZIPOXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395197
Record name 2,4-DICHLOROMESITYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57386-83-1
Record name 2,4-DICHLOROMESITYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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